molecular formula C9H6ClIN2 B13662233 5-(Chloromethyl)-8-iodoquinoxaline

5-(Chloromethyl)-8-iodoquinoxaline

Cat. No.: B13662233
M. Wt: 304.51 g/mol
InChI Key: KDSOCMMESRCUBX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-8-iodoquinoxaline is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a quinoxaline ring. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both chloromethyl and iodo substituents on the quinoxaline ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-8-iodoquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the chloromethylation of 8-iodoquinoxaline using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-8-iodoquinoxaline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

    Oxidation: Quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Deiodinated quinoxalines or other reduced forms.

Scientific Research Applications

5-(Chloromethyl)-8-iodoquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-8-iodoquinoxaline involves its interaction with biological macromolecules such as proteins and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-8-bromoquinoxaline: Similar structure but with a bromine atom instead of iodine.

    5-(Chloromethyl)-8-fluoroquinoxaline: Contains a fluorine atom instead of iodine.

    5-(Chloromethyl)-8-nitroquinoxaline: Has a nitro group instead of iodine.

Uniqueness

5-(Chloromethyl)-8-iodoquinoxaline is unique due to the presence of both chloromethyl and iodo groups, which confer distinct reactivity and biological activity. The iodo group, in particular, enhances the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

5-(chloromethyl)-8-iodoquinoxaline

InChI

InChI=1S/C9H6ClIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2

InChI Key

KDSOCMMESRCUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CCl)N=CC=N2)I

Origin of Product

United States

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